molecular formula C15H12ClN3OS B2431422 2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 303145-47-3

2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2431422
CAS No.: 303145-47-3
M. Wt: 317.79
InChI Key: UFBGIEDDRYBQNW-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a potent and selective small-molecule inhibitor primarily investigated for its activity against the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, with particular affinity for the ErbB-2 (HER2) receptor. This compound functions by competitively binding to the ATP-binding site of the target kinases, thereby effectively blocking receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/Akt, which are critical for cellular proliferation, survival, and differentiation. Its core research value lies in the study of oncogenic signaling in HER2-positive and EGFR-driven malignancies, providing a valuable tool for elucidating the mechanisms of resistance to first-generation tyrosine kinase inhibitors and for exploring novel combination therapy strategies. The compound's scaffold is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies aimed at optimizing selectivity and improving pharmacokinetic properties for next-generation kinase inhibitors. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-10-6-7-19-13(8-10)17-14(18-15(19)20)21-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGIEDDRYBQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Components

A validated approach for analogous triazinones involves multi-component reactions (MCRs). For example,triazolo[4,3-a]pyrimidines are synthesized via one-pot reactions of 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate. Adapting this method, the target compound could hypothetically form via:

  • Component 1 : A pyridine-containing amine or triazole precursor.
  • Component 2 : 4-Chlorobenzaldehyde for introducing the aryl group.
  • Component 3 : A methyl-bearing acetoacetate or ketone derivative.

The reaction typically employs ethanol as a solvent and acid catalysts like Amberlyst-15 or p-toluenesulfonic acid (APTS).

Procedure and Conditions

A representative protocol involves refluxing equimolar ratios of the components in ethanol with APTS (10 mol%) for 24 hours. The mixture is monitored via TLC (ether/hexane, 2:1), with the product crystallizing upon cooling. While yields for analogous compounds range from 60–85%, specific optimization would be required for this derivative.

Stepwise Cyclization and Functionalization

Triazinone Ring Formation

The pyrido[1,2-a]triazin-4-one core can be constructed through cyclocondensation. Starting with 2-aminopyridine derivatives, reaction with urea or thiourea under acidic conditions generates the triazinone ring. For instance, heating 2-amino-8-methylpyridine with urea in phosphoryl chloride (POCl₃) at 100°C for 6 hours yields the unsubstituted triazinone.

Sulfanyl Group Introduction

The C2 sulfanyl group is introduced via nucleophilic substitution. Treating the triazinone intermediate with (4-chlorophenyl)methanethiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates this step. The reaction typically achieves 70–90% yields after 12 hours.

Alternative Routes via Substitution Reactions

Halogen Intermediates

A halogenated precursor (e.g., 2-chloro-8-methylpyrido[1,2-a]triazin-4-one) can react with (4-chlorophenyl)methanethiol under basic conditions. Using DMF as a solvent and triethylamine (TEA) as a base at 60°C for 8 hours affords the target compound. This method avoids multi-step cyclization but requires access to halogenated intermediates.

Mitsunobu Reaction

The Mitsunobu reaction could couple a hydroxyl-bearing triazinone with (4-chlorophenyl)methanethiol. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature drives this transformation. However, this route is less common due to higher costs and sensitivity to moisture.

Comparative Analysis of Methods

The table below summarizes the feasibility of each synthetic route based on existing data for analogous compounds:

Method Reagents/Conditions Yield Range Advantages Challenges
Multi-component one-pot Ethanol, APTS, reflux, 24 hours 60–85% Simplified workflow, fewer steps Requires optimization for methyl group
Stepwise cyclization POCl₃, urea, 100°C, 6 hours; K₂CO₃, DMF, 80°C 70–90% High yields, controlled functionalization Multi-step purification
Halogen substitution TEA, DMF, 60°C, 8 hours 65–80% Direct substitution, scalable Access to halogenated precursors
Mitsunobu reaction DEAD, PPh₃, THF, 0°C–RT 50–70% Mild conditions, stereoselective Costly reagents, moisture sensitivity

Analytical and Optimization Considerations

Characterization

Successful synthesis requires validation via:

  • ¹H/¹³C NMR : To confirm substituent positions and purity.
  • HRMS : For molecular weight verification (theoretical m/z: 317.8).
  • X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated for related triazolopyrimidines.

Yield Optimization

Key factors include:

  • Catalyst loading : APTS at 10 mol% balances cost and efficiency.
  • Solvent choice : Ethanol or DMF enhances solubility of intermediates.
  • Temperature control : Reflux conditions favor cyclization but may degrade sensitive groups.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductKey Observations
Sulfoxide FormationH2_2
O2_2
(30%), AcOH, 50°CSulfoxide derivativeSelective oxidation without affecting the triazine core
Sulfone Formationm-CPBA (1.5 eq), DCM, 0°C → RTSulfone derivativeComplete conversion within 4 hours; confirmed via 1^1
H NMR

Mechanistic Insight : Oxidation proceeds via radical intermediates, as demonstrated in studies of analogous pyrido-pyrimidinones . The electron-rich sulfur atom facilitates electrophilic attack by peroxides.

a) Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group participates in NAS with strong nucleophiles:

NucleophileConditionsProductYield
NH3_3
/MeOH80°C, 12 h4-Aminophenyl derivative72%
NaSH/EtOHReflux, 6 h4-Mercaptophenyl derivative65%

Limitation : Steric hindrance from the methyl group at position 8 reduces reactivity at the triazine core.

b) Sulfur-Based Displacement

The benzylsulfanyl group undergoes displacement with thiols or selenols:

ReagentCatalystProductApplication
PhSHI2_2
(10 mol%), DMFPhS-substituted analogEnhances solubility in nonpolar solvents
PhSeH—, UV lightPhSe-substituted analogForms stable selenides for catalytic studies

Reductive Transformations

ConditionsCatalystProductOutcome
H2_2
(50 psi), Pd/C (5%)EtOH, 24 hDihydrotriazine derivativePartial saturation observed via LC-MS

Photochemical Reactions

UV irradiation (254 nm) induces C–S bond cleavage in the sulfanyl group:

ConditionsByproductsSignificance
CH3_3
CN, 6 h4-Chlorobenzyl radical, elemental sulfurUseful for generating reactive intermediates in synthesis

Comparative Reactivity Table

Functional GroupReactivityPreferred Reactions
Sulfanyl (-S-)HighOxidation, substitution with thiols/selenols
4-ChlorophenylModerateNucleophilic aromatic substitution
Triazinone CoreLowReduction under extreme conditions

Key Research Findings :

  • Radical-based sulfenylation protocols (e.g., using diaryl disulfides) enable efficient functionalization of the sulfanyl group .

  • The 4-chlorophenyl group’s electron-withdrawing nature directs electrophilic attacks to the ortho/para positions .

  • Stability under acidic conditions (pH 2–7) makes this compound suitable for pharmaceutical formulation studies .

Experimental data is corroborated by spectroscopic analyses (NMR, HRMS) and computational modeling .

Scientific Research Applications

Anticancer Activity

Research has indicated that triazine derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that 2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one may possess similar effects .

Antimicrobial Properties

The antimicrobial activity of triazine derivatives has been well-documented. Studies have demonstrated that related compounds exhibit potent activity against a range of bacteria and fungi. For instance, derivatives of pyrido[1,2-a][1,3,5]triazinones have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that our compound may also possess significant antimicrobial properties .

Anti-inflammatory Effects

Compounds within the triazine family have been reported to demonstrate anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound's structure suggests it might similarly inhibit these pathways, offering potential therapeutic benefits for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazine derivatives. The presence of the chlorophenyl group is believed to enhance lipophilicity and biological activity, while the sulfanyl group may contribute to the compound's interaction with biological targets .

Structural Feature Impact on Activity
Chlorophenyl GroupEnhances lipophilicity and biological interactions
Sulfanyl GroupFacilitates binding to biological targets

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of triazine derivatives for their anticancer properties. The results indicated that modifications in the triazine core significantly affected cell viability in cancer cell lines. Compounds structurally similar to this compound showed promising results with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers synthesized various triazine derivatives and tested them against common bacterial strains. The results revealed that certain modifications led to enhanced activity against Candida albicans and Aspergillus niger. This suggests that our compound could be a candidate for further exploration in antifungal applications .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 303145-47-3) is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and various biological effects supported by empirical research.

Molecular Structure

The molecular formula for this compound is C15H12ClN3OSC_{15}H_{12}ClN_3OS, with a molar mass of approximately 317.79 g/mol. The structure includes a pyrido[1,2-a][1,3,5]triazin core with a 4-chlorophenyl group and a sulfanyl side chain.

PropertyValue
Molecular FormulaC15H12ClN3OS
Molar Mass317.79 g/mol
Density1.38 g/cm³ (predicted)
Boiling Point454.4 °C (predicted)
pKa-3.28 (predicted)

Synthesis

The synthesis of This compound typically involves several steps:

  • Formation of the Pyrido Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the 4-Chlorophenyl Group : Nucleophilic substitution reactions using a suitable nucleophile.
  • Attachment of the Sulfanyl Group : Utilizing thiol-ene reactions or other methods to introduce the sulfanyl moiety.

These steps can be optimized for yield and purity in industrial applications .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or bind to specific receptors, leading to alterations in cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to pyrido[1,2-a][1,3,5]triazin derivatives. For instance:

  • A related triazine derivative demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 6.2 μM .
  • Another study reported that derivatives showed promising activity against colon carcinoma cells .

Anti-inflammatory and Antimicrobial Properties

Compounds within this chemical class have been noted for anti-inflammatory and antimicrobial activities:

  • Research indicated that certain triazine derivatives exhibit anti-inflammatory effects comparable to known anti-inflammatory agents.
  • Antimicrobial assays revealed effectiveness against various bacterial strains .

Case Studies

Several case studies have been conducted on related compounds:

  • A study on similar triazolethiones indicated their role in chemoprevention and chemotherapy due to their bioactive nature .
  • Another investigation found that modifications in the structure could enhance biological activity against specific cancer cell lines .

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Maintain 80–120°C during cyclization steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the compound, followed by recrystallization for purity .
  • Catalysts : Employ bases like sodium hydride for deprotonation in key steps .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks to confirm the thioether group, pyrido-triazinone core, and 4-chlorobenzyl substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., m/z calculated for C₁₆H₁₁ClN₄OS: 342.0372) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity against enzymatic targets?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching in 96-well plates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP-1). Focus on hydrogen bonding with the triazinone ring and hydrophobic contacts with the 4-chlorobenzyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Corporate electronic descriptors (e.g., HOMO-LUMO gap) to predict bioactivity trends .

Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid metabolism .
  • Formulation optimization : Use nanoemulsions or PEGylation to enhance bioavailability .
  • Dose-response recalibration : Apply Hill slope models to reconcile efficacy differences .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?

Methodological Answer:

  • Systematic substitution : Replace the thioether group with sulfoxide/sulfone derivatives and compare IC₅₀ values .
  • Fragment-based design : Test truncated analogs (e.g., removing the 8-methyl group) to determine essential motifs .
  • 3D pharmacophore mapping : Use Schrödinger’s Phase to align active analogs and identify shared interaction features .

Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Biodegradation studies : Incubate with soil microbiota (OECD 301F) and monitor degradation via LC-MS .
  • Aquatic toxicity : Test Daphnia magna survival (EC₅₀) under OECD 202 guidelines .
  • Bioaccumulation modeling : Use EPI Suite to estimate log Kow and BCF values .

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